molecular formula C27H29ClO6 B12418489 Mometasone furoate impurity D-d3

Mometasone furoate impurity D-d3

Cat. No.: B12418489
M. Wt: 488.0 g/mol
InChI Key: PGAGVJAYRDPYKY-PLJKJMPMSA-N
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Description

Mometasone furoate impurity D-d3 is a deuterated form of mometasone furoate impurity D. Mometasone furoate is a synthetic corticosteroid used in various pharmaceutical formulations, including nasal sprays, inhalation powders, and topical creams. The deuterated form, impurity D-d3, is often used as an internal standard in analytical chemistry to quantify mometasone furoate and its impurities .

Preparation Methods

The synthesis of mometasone furoate impurity D-d3 involves multiple steps, including the introduction of deuterium atoms. The synthetic route typically starts with the parent compound, mometasone furoate, and involves deuterium exchange reactions. The reaction conditions often include the use of deuterated solvents and catalysts to facilitate the incorporation of deuterium atoms .

Industrial production methods for this compound are similar to those used for other deuterated compounds. These methods involve large-scale deuterium exchange reactions under controlled conditions to ensure high purity and yield .

Chemical Reactions Analysis

Mometasone furoate impurity D-d3 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group with another.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deuterated alcohols .

Mechanism of Action

The mechanism of action of mometasone furoate impurity D-d3 is similar to that of mometasone furoate. It acts as a glucocorticoid receptor agonist, binding to glucocorticoid receptors and modulating the expression of anti-inflammatory proteins. This leads to a reduction in inflammation and immune response .

Properties

Molecular Formula

C27H29ClO6

Molecular Weight

488.0 g/mol

IUPAC Name

[(1S,2S,10S,11S,13R,14R,15S,17S)-14-(2-chloroacetyl)-2,13,15-trimethyl-5-oxo-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-14-yl] 3,4,5-trideuteriofuran-2-carboxylate

InChI

InChI=1S/C27H29ClO6/c1-15-11-19-18-7-6-16-12-17(29)8-9-24(16,2)27(18)22(33-27)13-25(19,3)26(15,21(30)14-28)34-23(31)20-5-4-10-32-20/h4-5,8-10,12,15,18-19,22H,6-7,11,13-14H2,1-3H3/t15-,18+,19+,22+,24+,25+,26+,27-/m1/s1/i4D,5D,10D

InChI Key

PGAGVJAYRDPYKY-PLJKJMPMSA-N

Isomeric SMILES

[2H]C1=C(OC(=C1[2H])C(=O)O[C@@]2([C@@H](C[C@@H]3[C@@]2(C[C@H]4[C@@]5([C@H]3CCC6=CC(=O)C=C[C@@]65C)O4)C)C)C(=O)CCl)[2H]

Canonical SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C35C(O5)CC2(C1(C(=O)CCl)OC(=O)C6=CC=CO6)C)C

Origin of Product

United States

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